1-(Bromomethyl)-2-(2-methoxyethoxy)benzene
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Overview
Description
1-(Bromomethyl)-2-(2-methoxyethoxy)benzene is an organic compound that belongs to the class of benzene derivatives It is characterized by the presence of a bromomethyl group and a 2-(2-methoxyethoxy) substituent attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-2-(2-methoxyethoxy)benzene typically involves the bromination of a suitable precursor. One common method is the bromination of 2-(2-methoxyethoxy)toluene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
1-(Bromomethyl)-2-(2-methoxyethoxy)benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in aqueous or alkaline conditions, or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of azides, thiols, or amines depending on the nucleophile used.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of the corresponding methyl derivative.
Scientific Research Applications
1-(Bromomethyl)-2-(2-methoxyethoxy)benzene has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Employed in the preparation of polymers and other advanced materials.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals and bioactive compounds.
Chemical Biology: Utilized in the study of biological systems and the development of chemical probes.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-2-(2-methoxyethoxy)benzene depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon atom and form a new bond. In oxidation reactions, the compound undergoes electron transfer processes to form oxidized products. The specific molecular targets and pathways involved vary depending on the reaction and the context in which the compound is used.
Comparison with Similar Compounds
1-(Bromomethyl)-2-(2-methoxyethoxy)benzene can be compared with other benzene derivatives that have similar substituents. Some similar compounds include:
1-(Chloromethyl)-2-(2-methoxyethoxy)benzene: Similar structure but with a chloromethyl group instead of a bromomethyl group.
1-(Bromomethyl)-2-(2-ethoxyethoxy)benzene: Similar structure but with an ethoxyethoxy group instead of a methoxyethoxy group.
1-(Bromomethyl)-2-(2-methoxyethoxy)toluene: Similar structure but with a toluene ring instead of a benzene ring.
The uniqueness of this compound lies in its specific combination of substituents, which can influence its reactivity and applications in various fields.
Properties
IUPAC Name |
1-(bromomethyl)-2-(2-methoxyethoxy)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO2/c1-12-6-7-13-10-5-3-2-4-9(10)8-11/h2-5H,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQCJTBBPOZKHDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=CC=C1CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1094335-95-1 |
Source
|
Record name | 1-(bromomethyl)-2-(2-methoxyethoxy)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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